2-(4-CYANOPHENYL)-3'-TRIFLUOROMETHYLACETOPHENONE
Overview
Description
2-(4-CYANOPHENYL)-3'-TRIFLUOROMETHYLACETOPHENONE is an organic compound with the molecular formula C₁₆H₁₀F₃NO and a molecular weight of 289.252 g/mol . It is characterized by the presence of a nitrile group (C≡N), a carbonyl group (C=O), and a trifluoromethyl group (CF₃), which contribute to its unique chemical properties .
Preparation Methods
The synthesis of 2-(4-CYANOPHENYL)-3'-TRIFLUOROMETHYLACETOPHENONE typically involves the reaction of 3-(trifluoromethyl)benzaldehyde with a suitable nitrile compound under specific reaction conditions . Industrial production methods may vary, but they generally involve similar synthetic routes with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-(4-CYANOPHENYL)-3'-TRIFLUOROMETHYLACETOPHENONE undergoes various chemical reactions, including:
Nucleophilic Addition: The carbonyl group can react with nucleophiles like amines or alcohols to form new carbon-carbon bonds.
Substitution Reactions: The nitrile group can participate in substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, resulting in the formation of various products.
Common reagents used in these reactions include amines, alcohols, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(4-CYANOPHENYL)-3'-TRIFLUOROMETHYLACETOPHENONE has diverse applications in scientific research, including:
Medicinal Chemistry: Its unique structure makes it a valuable compound in drug discovery and development.
Materials Science: The compound’s properties are utilized in the synthesis of advanced materials.
Biological Studies: It is used in various biological assays to study its effects on different biological systems.
Industrial Applications: The compound is employed in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 2-(4-CYANOPHENYL)-3'-TRIFLUOROMETHYLACETOPHENONE involves its interaction with specific molecular targets and pathways. The nitrile and carbonyl groups play a crucial role in its reactivity and biological activity . The compound can interact with enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
2-(4-CYANOPHENYL)-3'-TRIFLUOROMETHYLACETOPHENONE can be compared with similar compounds such as:
4-Cyano-3-(trifluoromethyl)benzaldehyde: Shares the trifluoromethyl and nitrile groups but differs in the aldehyde functionality.
4-(Trifluoromethyl)benzonitrile: Lacks the carbonyl group present in this compound.
The uniqueness of this compound lies in its combination of functional groups, which contribute to its distinct chemical and biological properties .
Properties
IUPAC Name |
4-[2-oxo-2-[3-(trifluoromethyl)phenyl]ethyl]benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F3NO/c17-16(18,19)14-3-1-2-13(9-14)15(21)8-11-4-6-12(10-20)7-5-11/h1-7,9H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMHGFDOROXXOOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)CC2=CC=C(C=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3044835 | |
Record name | 4-{2-Oxo-2-[3-(trifluoromethyl)phenyl]ethyl}benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3044835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
146653-56-7 | |
Record name | 4-[2-Oxo-2-[3-(trifluoromethyl)phenyl]ethyl]benzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=146653-56-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(2-Oxo-2-(3-(trifluoromethyl)phenyl)ethyl)benzonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146653567 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-{2-Oxo-2-[3-(trifluoromethyl)phenyl]ethyl}benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3044835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzonitrile, 4-[2-oxo-2-[3-(trifluoromethyl)phenyl]ethyl] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-(2-OXO-2-(3-(TRIFLUOROMETHYL)PHENYL)ETHYL)BENZONITRILE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4Q5B81528Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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